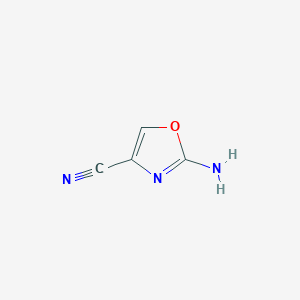

2-Aminooxazole-4-carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-1,3-oxazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N3O/c5-1-3-2-8-4(6)7-3/h2H,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQXSAKSTBAYJJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(O1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

109.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240598-27-9 | |

| Record name | 2-aminooxazole-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Aminooxazole 4 Carbonitrile and Structural Analogues

Classical and Cyclization-Based Syntheses of 2-Aminooxazoles

The construction of the 2-aminooxazole scaffold is frequently accomplished via classical condensation and cyclization reactions. These methods remain fundamental in organic synthesis due to their reliability and the accessibility of starting materials.

Condensation Reactions with Urea (B33335) and Thiourea (B124793) Derivatives

A prominent method for the synthesis of 2-aminooxazoles involves the condensation of α-haloketones with urea or its derivatives. researchgate.netnih.gov This reaction provides a direct route to N-unsubstituted and N-substituted 2-aminooxazoles. The use of thiourea in place of urea can lead to the formation of the corresponding 2-aminothiazoles, highlighting the versatility of this approach. The reaction conditions can be varied, including the use of different solvents and heating methods, such as microwave irradiation, to optimize yields and reaction times. researchgate.net

A study on the synthesis of N,4-disubstituted 2-aminooxazoles utilized a two-step process starting with the condensation of various substituted α-bromoacetophenones with urea. nih.gov This initial step consistently produced yields of around 50%. The resulting 4-aryl-2-aminooxazoles could then be further functionalized. nih.gov

| Reactant 1 | Reactant 2 | Product | Key Features |

| α-Bromoacetophenone | Urea | 4-Aryl-2-aminooxazole | Two-step synthesis, initial condensation yields around 50%. nih.gov |

| Substituted Acetophenone (B1666503) / Acetyl furan (B31954) | Urea | Substituted 2-aminooxazole | Utilizes iodine in ethanol (B145695), reaction monitored by TLC. researchgate.net |

| α-Haloketone | Urea | 2-Aminooxazole | Microwave-mediated synthesis at 150°C, rapid reaction time (5 minutes). researchgate.net |

α-Haloketone and Urea/Thiourea Reactant Systems

The reaction between α-haloketones and urea or thiourea is a cornerstone in the synthesis of 2-aminooxazoles and their sulfur analogues. This method is widely documented and offers a straightforward pathway to the desired heterocyclic core. researchgate.netijpsonline.com The choice between urea and thiourea directs the synthesis towards either an oxazole (B20620) or a thiazole (B1198619), respectively. The reaction is often carried out in polar solvents and may be facilitated by heat or microwave irradiation to enhance reaction rates and yields. researchgate.netijpsonline.com

For instance, a microwave-mediated synthesis of 2-aminooxazoles at 150°C has been developed, affording products with a variety of functional groups in moderate to good yields within a short reaction time of 5 minutes. researchgate.net Another approach involves the reaction of substituted acetophenones or acetyl furan with urea in the presence of iodine to synthesize novel substituted 2-aminooxazoles. researchgate.net

| α-Haloketone | Amide/Thioamide | Product | Conditions |

| Substituted α-bromoacetophenones | Urea | 4-Aryl-2-aminooxazoles | Toluene, 130°C, microwave |

| α-Bromoketone | Urea | 2-Aminooxazole | Microwave irradiation, 150°C |

| Substituted acetophenone | Urea | Substituted 2-aminooxazoles | Iodine, ethanol |

Gold-Catalyzed Approaches Utilizing Terminal Alkynes and Nitriles

Gold-catalyzed reactions have emerged as a powerful tool for the synthesis of 2-aminooxazoles. These methods often proceed under mild conditions and exhibit high efficiency. One such approach involves the reaction of a terminal alkyne with a nitrile in the presence of a gold catalyst. researchgate.net Another variation utilizes the intermolecular trapping of intermediate α-oxo gold carbenes with cyanamides to furnish substituted 2-amino-1,3-oxazoles. researchgate.net

A three-component reaction involving internal alkynes, cyanamides, and 2-chloropyridine (B119429) N-oxide, catalyzed by gold(I), has also been developed for the synthesis of 2-amino-1,3-oxazoles. researchgate.net This highlights the versatility of gold catalysis in constructing the oxazole ring from diverse starting materials.

| Alkyne | Nitrogen Source | Catalyst | Product |

| Terminal Alkyne | Nitrile | Gold catalyst | 2-Aminooxazole |

| Terminal Alkyne | Cyanamide (B42294) | Gold catalyst | Substituted 2-amino-1,3-oxazole |

| Internal Alkyne | Cyanamide | Gold(I) catalyst | 2-Amino-1,3-oxazole |

Isocyanide, Thionyl Chloride, and Aldehyde Cyclocondensations

A one-pot synthetic method for producing multifunctional oxazole derivatives employs isocyanide dichlorides. researchgate.net This process involves the formation of the isocyanide dichloride, followed by an aldol-type reaction with an aldehyde and a subsequent nucleophilic addition-elimination reaction to yield the oxazole scaffold. researchgate.net Another related method involves the reaction of an isocyanide with thionyl chloride and an aldehyde to synthesize 2-aminooxazoles. researchgate.net Furthermore, a process for preparing 4-chloromethyl-2-aryloxazoles starts from a substituted benzoic acid, which is converted to the corresponding benzoyl chloride using thionyl chloride with a DMF catalyst. ijpsonline.comijpsonline.com This intermediate is then reacted with ammonium (B1175870) hydroxide (B78521) to give a substituted benzamide, which upon reaction with 1,3-dichloropropanone, yields the 4-chloromethyl-2-aryloxazole. ijpsonline.comijpsonline.com

| Reactant 1 | Reactant 2 | Reactant 3 | Key Features |

| Isocyanide Dichloride | Aldehyde | - | One-pot synthesis of multifunctional oxazoles. researchgate.net |

| Isocyanide | Thionyl Chloride | Aldehyde | Synthesis of 2-aminooxazoles. researchgate.net |

| Substituted Benzamide | 1,3-Dichloropropanone | - | Synthesis of 4-chloromethyl-2-aryloxazoles. ijpsonline.comijpsonline.com |

Oxazole Ring Formation from α-Keto Thioesters and Isocyanoacetates

The synthesis of 2-aminooxazoles can also be achieved starting from α-keto thioesters. A copper-mediated cross-coupling of thioesters with functionalized organostannanes provides a pathway to α-heterosubstituted ketones, which are valuable intermediates for the synthesis of 2-aminooxazoles. nih.govnih.gov This methodology allows for the conversion of carboxylic acids to 2-aminooxazoles via thioesters in a practical manner. nih.govnih.gov

Another relevant approach involves the use of isocyanoacetates. For example, the reaction of ethyl isocyanoacetate with α-oxodithioesters in ethanol in the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can furnish ethyl 5-acylthiazole carboxylates, demonstrating the reactivity of these synthons in forming five-membered heterocyclic rings. researchgate.net A similar strategy can be envisioned for the synthesis of oxazoles.

| Key Reactant | Method | Intermediate/Product |

| Thioester | Copper-mediated cross-coupling with organostannanes | α-Heterosubstituted ketone (precursor to 2-aminooxazole) |

| α-Oxodithioester | Reaction with ethyl isocyanoacetate | Ethyl 5-acylthiazole carboxylate |

Carbodiimide-Involved Cyclization Pathways

Carbodiimides are versatile reagents and intermediates in organic synthesis, and they play a role in certain cyclization pathways leading to 2-aminooxazoles. In some synthetic routes, a carbodiimide (B86325) is formed in situ, which then undergoes an intramolecular cycloaddition to yield the oxazol-2-amine product. researchgate.net For instance, the reaction of β-ketoazides with isothiocyanates, mediated by triphenylphosphine, proceeds through a carbodiimide intermediate. researchgate.net

Another example involves the use of 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide (EDC) hydrochloride in the synthesis of S-4-tolyl 4-methoxyphenylacetothioate, a precursor for 2-aminooxazole synthesis. nih.gov In this case, the carbodiimide is used as a coupling agent to form the thioester. While not a direct cyclization to the oxazole, it is a critical step in a multistep synthesis.

| Key Reagent/Intermediate | Reactants | Product |

| Carbodiimide (in situ) | β-Ketoazide, Isothiocyanate | Oxazol-2-amine |

| 1-Ethyl-3-(3-(dimethylamino)propyl)carbodiimide (EDC) | Carboxylic acid, Thiol | Thioester (precursor) |

Copper(II)-Mediated Formations from Acetophenones and Coordinated Cyanide Anions

A notable method for the direct synthesis of 5-aryloxazole-4-carbonitriles involves a copper(II)-mediated reaction with acetophenones. rsc.org This protocol utilizes potassium ferricyanide (B76249) as an affordable and less toxic source of the cyanide group. rsc.org In this reaction, potassium ferricyanide serves a dual purpose: it provides the "CN" source and acts as a coupling partner for the cyclization of the oxazole ring. rsc.org The process is characterized by the formation of multiple bonds through an oxygen-mediated radical mechanism. rsc.org

The reaction of acetophenone with the coordinated cyanide anion in the presence of a copper(II) mediator leads to the formation of the oxazole-4-carbonitrile (B1450848) structure. rsc.org This method represents a direct approach to functionalized oxazoles from readily available starting materials.

Table 1: Copper(II)-Mediated Synthesis of 5-Aryloxazole-4-carbonitriles

| Entry | Acetophenone Derivative | Yield (%) |

|---|---|---|

| 1 | Acetophenone | 75 |

| 2 | 4-Methylacetophenone | 78 |

| 3 | 4-Methoxyacetophenone | 82 |

| 4 | 4-Chloroacetophenone | 70 |

| 5 | 4-Bromoacetophenone | 68 |

Data sourced from studies on copper-mediated radical coupling reactions. rsc.org

Advanced and Green Synthetic Strategies for 2-Aminooxazoles

In response to the growing demand for sustainable chemical processes, a number of advanced and green synthetic strategies have been developed for the synthesis of 2-aminooxazoles. These methods prioritize efficiency, atom economy, and the use of less hazardous reagents and conditions.

One-pot multicomponent reactions (MCRs) are highly efficient processes where multiple reactants are combined in a single flask to form a complex product, minimizing intermediate isolation steps and reducing waste.

A one-pot, three-component reaction for synthesizing 2-aminooxazole derivatives involves the combination of active methylene (B1212753) compounds, urea or thiourea, and N-Bromosuccinamide (NBS). ijpsonline.com This method has been effectively carried out using deep eutectic solvents (DES) as a green and reusable catalyst, affording excellent yields under mild conditions. ijpsonline.com NBS, a common brominating agent, facilitates the reaction, which proceeds through a series of steps to form the final 2-aminooxazole ring. organic-chemistry.orgmasterorganicchemistry.com

Table 2: Three-Component Synthesis of 2-Aminooxazoles using NBS

| Active Methylene Compound | Reagent | Catalyst | Yield (%) |

|---|---|---|---|

| Ethyl acetoacetate | Urea | DES | 92 |

| Malononitrile | Urea | DES | 88 |

| Acetylacetone (B45752) | Urea | DES | 90 |

| Ethyl cyanoacetate | Urea | DES | 89 |

Data represents typical yields for this MCR system. ijpsonline.com

In the context of prebiotic chemistry, a high-yielding, aqueous, one-pot multicomponent reaction has been developed that involves 2-aminooxazole (2AO), 5-aminoimidazoles, and glyceraldehyde. nih.govacs.orgnih.gov This reaction is pH-dependent and tethers masked sugar moieties to purine (B94841) precursors, suggesting a plausible prebiotic pathway to RNA. nih.govacs.org The in situ formation of 2-aminooxazole from simple precursors like cyanamide and glycolaldehyde (B1209225) is a key step. acs.org This system demonstrates how complex nucleotide synthons can be assembled under plausible prebiotic conditions, with the reaction of glyceraldehyde with 2-aminooxazole leading to the formation of pentose (B10789219) aminooxazolines. nih.govresearchgate.net

The three-component reaction of glyceraldehyde, an aminoimidazole, and 2-aminooxazole is highly selective, establishing key stereochemistry for potential ribonucleotide synthesis. nih.gov This contrasts with the two-component reaction of just glyceraldehyde and 2-aminooxazole, which shows different selectivity. nih.gov

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. Several protocols for the synthesis of 2-aminooxazoles utilize microwave irradiation. researchgate.netaminer.orgacs.org For instance, a rapid, five-minute microwave-mediated synthesis of 2-aminooxazoles at 150 °C has been developed, providing products with a variety of functional groups in moderate to good yields without the need for extensive purification. researchgate.netaminer.org Another approach involves the microwave irradiation of a mixture of a p-substituted 2-bromoacetophenone (B140003) and urea. ijpsonline.com Libraries of 2-substituted-5-aminooxazole-4-carbonitrile have also been synthesized using microwave-mediated methods. gre.ac.uk

Table 3: Microwave-Assisted Synthesis of 2-Aminooxazole Derivatives

| Reactants | Conditions | Time | Yield (%) | Reference |

|---|---|---|---|---|

| α-Bromoketone, Urea | 150 °C, Microwave | 5 min | 65-85 | researchgate.net |

| p-Substituted 2-bromoacetophenone, Urea | DMF, Microwave | 30 min | Good | ijpsonline.com |

| Aromatic ketone, Urea, Iodine | 140 °C, 50 W, Microwave | 10 min | Good | ijpsonline.com |

This table summarizes various reported microwave-assisted syntheses. ijpsonline.comresearchgate.net

Continuous flow chemistry offers advantages in terms of safety, scalability, and process control. This technology has been applied to the synthesis of 2-aminooxazole, particularly in studies mimicking prebiotic chemical scenarios. rsc.orgnih.govpnas.org Flow chemistry can achieve the synthesis of 2-aminooxazole without the need for purification of intermediates. nih.govpnas.org It allows for the controlled mixing of reagents and can facilitate processes like crystallization to remove by-products and reset reaction conditions, which is crucial in multistep reaction networks. rsc.orgrsc.org The use of flow systems demonstrates how key intermediates like 2-aminooxazole could be generated continuously from simple feedstocks such as hydrogen cyanide in a simulated early Earth environment. nih.govpnas.org

Mechanochemical Synthesis Approaches

Mechanochemistry has emerged as a sustainable and highly efficient alternative to traditional solvent-based synthesis, offering benefits such as reduced solvent waste, faster reaction times, and simplified work-up procedures. chemistryviews.org The application of this technique to the synthesis of 5-amino-4-cyanoxazoles, a structural class that includes 2-aminooxazole-4-carbonitrile (B1375494), has been demonstrated with remarkable success.

A notable mechanochemical method involves the milling of 2-amido-3,3-dichloroacrylonitriles with various primary or secondary aliphatic amines. chemistryviews.orgresearchgate.net By utilizing a mixer mill, often with a small amount of ethanol as a liquid-assisted grinding (LAG) additive, the desired oxazole products are formed rapidly. researchgate.net In one study, milling 3-amino-3,3-dichloroacrylonitriles with amines in the presence of dipotassium (B57713) phosphate (B84403) as an inexpensive and non-toxic base yielded the target compounds in good to excellent yields within just 10 minutes. chemistryviews.org This method boasts 100% carbon economy and avoids the need for excess amine. chemistryviews.org

While highly effective for aliphatic amines, challenges persist with less nucleophilic amines, such as aromatic amines, which exhibit lower reactivity at room temperature under these conditions. chemistryviews.org For instance, the reaction with indoline (B122111) resulted in only a 43% conversion after three hours. chemistryviews.org Nevertheless, these solvent-free approaches highlight the potential of mechanochemistry to provide rapid and environmentally benign access to valuable heterocyclic compounds. chemistryviews.orgorganic-chemistry.org

Table 1: Mechanochemical Synthesis of 5-Amino-4-Cyanoxazoles

| Reactants | Base | Time | Yield | Reference |

|---|---|---|---|---|

| 3-Amino-3,3-dichloroacrylonitriles + Amines | Dipotassium Phosphate | 10 min | Good to Excellent | chemistryviews.org |

Metal-Catalyzed Synthetic Transformations

Metal catalysis provides a powerful toolkit for the construction and functionalization of the oxazole ring, enabling the formation of complex molecular architectures from simple precursors. Copper, palladium, and nickel-based systems have all been instrumental in developing versatile synthetic routes.

Copper-Based Catalytic Systems in Oxazole Formation

Copper catalysis is a cornerstone of modern oxazole synthesis due to the metal's low cost, low toxicity, and versatile reactivity. rsc.org A variety of copper-catalyzed reactions have been developed to construct the 2-aminooxazole core and its derivatives.

One prominent strategy involves the copper(II)-catalyzed oxidative cyclization of enamides, which proceeds via vinylic C-H bond functionalization at room temperature to afford 2,5-disubstituted oxazoles in good yields. organic-chemistry.org Another approach is the copper-mediated cross-coupling of thioesters with functionalized organostannanes, which generates α-heterosubstituted ketones as key intermediates that can be converted into 2-aminooxazoles. nih.gov This method offers a concise pathway from readily available carboxylic acids. nih.gov

Furthermore, direct C-H amination of azoles, including oxazoles, has been achieved using copper catalysts. nih.gov A one-pot procedure involving C-H zincation followed by copper-catalyzed electrophilic amination provides a rapid and efficient route to a diverse range of heteroaromatic amines under mild conditions. nih.gov Copper catalysts have also been employed in the annulation of iodonium-phosphonium hybrid ylides with amides and in the aerobic dehydrogenative cyclization of alkenes and azides to form the oxazole ring. rsc.orgorganic-chemistry.org

Palladium/Copper Co-Mediated Direct Arylation Techniques

The direct arylation of the oxazole core is a highly sought-after transformation for elaborating its structure, particularly for applications in medicinal chemistry. A highly effective method utilizes a dual catalytic system of palladium and copper to mediate the direct C-H arylation of oxazoles with aryl bromides. nih.govresearchgate.net This reaction is often performed under ligandless conditions and can be significantly accelerated by microwave irradiation, providing rapid access to medicinally relevant 2,5-diaryloxazoles and 2,4-disubstituted oxazoles. nih.govresearchgate.netinnovareacademics.in

The Pd(PPh₃)₄ and CuI co-catalytic system, in the presence of a base like potassium hydroxide, has been successfully developed for the direct arylation of 4-aryl/alkyl oxazoles with various aryl bromides. researchgate.netinnovareacademics.in This methodology is functional group tolerant and has been illustrated in the expedient, two-step synthesis of several oxazole alkaloids. nih.govresearchgate.net The synergy between palladium and copper is crucial for the efficiency of this transformation, which allows for the regioselective functionalization of the oxazole ring. researchgate.net

Nickel Catalyst Utilization in Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura cross-coupling is a robust and widely used method for forming carbon-carbon bonds. While traditionally catalyzed by palladium, there is growing interest in using more earth-abundant and cost-effective nickel catalysts. youtube.comyoutube.com Nickel catalysis has proven effective for the cross-coupling of oxazole derivatives.

A significant advancement is the nickel-catalyzed decarbonylative Suzuki-Miyaura coupling, where phenyl esters of oxazole carboxylic acids can be coupled with organoboron compounds. nih.gov In this process, the ester moiety effectively functions as a leaving group, allowing for the formation of aryl-substituted oxazoles. This method is particularly valuable as oxazole esters can be readily prepared. nih.gov Similarly, a nickel-catalyzed deformylative cross-coupling of aldehydes with organoboron reagents under base-free conditions has also been reported, further expanding the scope of accessible electrophilic partners. d-nb.info These nickel-catalyzed protocols are compatible with a wide range of functional groups and are indispensable for synthesizing complex molecules, including heterobiaryls containing the oxazole scaffold. nih.govnih.gov

Precursor Chemistry and Intermediate Transformations in 2-Aminooxazole Synthesis

The foundation of any successful synthesis lies in the strategic selection and manipulation of starting materials and intermediates. The synthesis of this compound is a prime example where the chemistry of a specific precursor dictates the primary route to the heterocyclic core.

2-Amino-3,3-dichloroacrylonitrile as a Key Synthetic Precursor

2-Amino-3,3-dichloroacrylonitrile (ADAN) and its N-acyl derivatives are pivotal and versatile precursors for the synthesis of this compound and its analogues. jst.go.jpevitachem.com The reactivity of this compound is central to one of the most common and efficient methods for constructing the oxazole ring. growingscience.comresearchgate.net

A well-established synthetic pathway involves the reaction of N-acyl derivatives of ADAN with various amines. jst.go.jp For instance, the reaction of 2-acetylamino-3,3-dichloroacrylonitrile with a range of aliphatic primary and secondary amines proceeds under mild conditions to yield 2-methyl-5-(substituted amino)oxazole-4-carbonitriles in nearly quantitative yields. jst.go.jp The cyclization mechanism is efficient and forms the basis for producing a wide array of substituted amino-oxazoles. jst.go.jpnasu-periodicals.org.ua This precursor's utility is further highlighted in the mechanochemical synthesis routes, where its derivatives are milled with amines to rapidly produce the target oxazoles. chemistryviews.org The obtaining of initial oxazoles is often based on this ADAN cyclization pathway. growingscience.comresearchgate.net

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| 2-Amino-3,3-dichloroacrylonitrile (ADAN) |

| 2-Amino-4,5-dimethyloxazole |

| This compound |

| 2-Aminothiazole (B372263) |

| 2-Aryl-5-alkyl-substituted oxazoles |

| 2-Methyl-5-(substituted amino)oxazole-4-carbonitriles |

| 2-Phenyloxazole |

| 2-Substituted-5-(substituted amino)oxazole-4-N-acylcarboxamides |

| 2,4-Disubstituted oxazoles |

| 2,5-Diaryloxazoles |

| 5-Amino-4-cyanoxazoles |

| 5-Aryloxazole-4-carbonitrile |

| Acetophenone |

| Aryl bromide |

| Benzil |

| Benzylamine |

| Dipotassium phosphate |

| Ethanol |

| Indoline |

| Palladium |

| Copper |

| Nickel |

| Potassium hydroxide |

| Phenylboronic acid |

| Triphenylphosphine (PPh₃) |

| Copper(I) iodide (CuI) |

| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) |

Coupling of α-Diazoketones with Amides in Oxazole Construction

A prominent method for synthesizing 2,4-disubstituted oxazoles involves the catalytic coupling of α-diazoketones with amides. thieme-connect.comijpsonline.com This approach offers an efficient route to the oxazole core by forming the C-O and C-N bonds necessary for the heterocycle.

Various catalysts have been employed to facilitate this transformation. Copper(II) triflate (Cu(OTf)₂) has proven to be a particularly effective catalyst for the coupling of α-diazoketones with a range of amides. semanticscholar.org The reaction typically proceeds in a solvent like 1,2-dichloroethane (B1671644) (DCE) at elevated temperatures, yielding 2,4-disubstituted oxazoles in good to excellent yields. organic-chemistry.org This method is noted for its efficiency, cost-effectiveness, and low catalyst loading. organic-chemistry.org The reaction mechanism is believed to involve the decomposition of the α-diazoketone to generate a copper carbenoid intermediate, which then undergoes cyclodehydration with the amide to form the oxazole ring. organic-chemistry.org Aromatic α-diazoketones and amides generally provide higher yields compared to their aliphatic counterparts. organic-chemistry.org

More recently, a metal-free approach using trifluoromethanesulfonic acid (TfOH) as a Brønsted acid catalyst has been developed. nih.govacs.org This protocol allows for the coupling of α-diazoketones with amides and thioamides under mild conditions, producing a broad range of 2,4-disubstituted oxazoles and thiazoles with good functional group tolerance. nih.govacs.org Experimental studies suggest this reaction proceeds through a 2-oxo-2-phenylethyl trifluoromethanesulfonate (B1224126) intermediate. acs.org

| Catalyst | Substrates | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Copper(II) triflate (10 mol%) | Aromatic α-diazoketones + Aromatic amides | DCE | 80 | 75-87 | organic-chemistry.org |

| Trifluoromethanesulfonic acid (TfOH) | α-Diazoketones + (Thio)amides | Not specified | Not specified | Good to excellent | nih.govacs.org |

Acylation and Intramolecular Cyclization Sequences

The synthesis of substituted oxazoles, including those with the 2-amino-4-carbonitrile pattern, can be effectively achieved through acylation followed by an intramolecular cyclization cascade. This strategy often begins with a highly functionalized acyclic precursor that is primed for ring closure.

A key example is the synthesis of 2-substituted-5-(substituted amino)oxazole-4-carbonitriles starting from 2-amino-3,3-dichloroacrylonitrile (ADAN). jst.go.jpresearchgate.net The synthesis is a two-step process that first involves the acylation of ADAN to produce crystalline 2-amido-3,3-dichloroacrylonitrile intermediates. researchgate.net These enamides are then treated with primary or secondary amines. The subsequent reaction proceeds via a twofold nucleophilic addition-elimination sequence, where the amine displaces the chlorine atoms, followed by an intramolecular cyclization that forms the 5-aminooxazole-4-carbonitrile (B1331464) ring structure. jst.go.jpresearchgate.net This method is versatile, allowing for the introduction of various substituents at the 2- and 5-positions of the oxazole ring. researchgate.net

Another important intramolecular cyclization strategy involves the use of enamides. For instance, phenyliodine diacetate (PIDA) can mediate the intramolecular oxidative cyclization of enamides to form a wide range of functionalized oxazoles in a heavy-metal-free process. jst.go.jp Similarly, copper-catalyzed intramolecular cyclization of functionalized enamides, such as β-(methylthio)enamides, provides an efficient route to 2-phenyl-4,5-substituted oxazoles. acs.org These methods highlight the utility of intramolecular cyclization as a powerful tool for constructing complex oxazole derivatives from readily prepared acylated precursors. jst.go.jpacs.org

| Precursor | Key Reagents | Product Type | Reference |

|---|---|---|---|

| 2-Amino-3,3-dichloroacrylonitrile (ADAN) | 1. Acylating agent 2. Amine | 2-Substituted-5-(substituted amino)oxazole-4-carbonitriles | jst.go.jpresearchgate.net |

| Enamides | Phenyliodine diacetate (PIDA) | Functionalized oxazoles | jst.go.jp |

| β-(Methylthio)enamides | Copper catalyst | 2-Phenyl-4,5-substituted oxazoles | acs.org |

Role of Tosylmethyl Isocyanide (TosMIC) in Oxazole Derivative Synthesis

Tosylmethyl isocyanide (TosMIC), also known as van Leusen's reagent, is an exceptionally versatile building block in heterocyclic synthesis, particularly for the construction of oxazoles. researchgate.netorganic-chemistry.org TosMIC features three key functional groups: an isocyanide, an acidic α-carbon, and a tosyl group, which acts as an excellent leaving group. organic-chemistry.org This unique combination of functionalities allows for a range of cyclization strategies. researchgate.net

The most common application of TosMIC in oxazole synthesis is the Van Leusen oxazole synthesis, which typically involves the reaction of TosMIC with an aldehyde in the presence of a base. wikipedia.org The mechanism begins with the deprotonation of the acidic carbon between the isocyanide and sulfonyl groups. The resulting anion attacks the aldehyde carbonyl, which is followed by a 5-endo-dig intramolecular cyclization to form a 5-membered ring intermediate (an oxazoline). wikipedia.org Subsequent elimination of the p-toluenesulfinic acid (TosH) moiety under basic conditions leads to aromatization and formation of the oxazole ring. wikipedia.orgarabjchem.org

This methodology is widely used for preparing 5-substituted oxazoles from aldehydes. organic-chemistry.org Furthermore, by reacting TosMIC with both aldehydes and aliphatic halides in a one-pot reaction, 4,5-disubstituted oxazoles can be synthesized in high yields. organic-chemistry.orgresearchgate.net The use of ionic liquids as solvents in the van Leusen synthesis has been shown to be effective, with the added benefit of recyclability. ijpsonline.comresearchgate.net The versatility of TosMIC makes it a cornerstone reagent for accessing a wide array of oxazole derivatives. organic-chemistry.org

| Reactants with TosMIC | Base | Product Type | Reference |

|---|---|---|---|

| Aromatic Aldehydes | K₂CO₃ or other bases | 5-Aryloxazoles | arabjchem.orgorganic-chemistry.org |

| Aldehydes + Aliphatic Halides | K₂CO₃ | 4,5-Disubstituted oxazoles | organic-chemistry.orgresearchgate.net |

| 2-Chloroquinoline-3-carbaldehydes | K₂CO₃ | 5-(2-Chloroquinolin-3-yl)oxazoles | frontiersin.org |

Chemical Reactivity and Transformation Pathways of 2 Aminooxazole 4 Carbonitrile

Reactivity Governed by the Amino Group

The exocyclic amino group at the 2-position of the oxazole (B20620) ring is a primary site for nucleophilic reactions. Its reactivity is influenced by the electron-withdrawing nature of the oxazole ring and the adjacent cyano group, which can modulate its nucleophilicity.

Nucleophilic Substitution Reactions Involving Amines

The amino group of 2-aminooxazole and its derivatives readily acts as a nucleophile. While the oxazole ring itself can be susceptible to nucleophilic attack, the exocyclic amino group provides a more accessible site for reaction with electrophiles. scribd.com In reactions analogous to those seen with similar heterocyclic amines like 2-aminothiazoles, the amino group can participate in various substitution reactions. nih.gov For instance, it can react with activated alkyl halides or other electrophilic partners, leading to N-substituted derivatives. The lone pair of electrons on the nitrogen atom initiates the attack on an electron-deficient center, resulting in the formation of a new carbon-nitrogen or heteroatom-nitrogen bond.

Amidation Reactions and Derivative Formation

A significant transformation pathway for the amino group is amidation, which involves its reaction with carboxylic acids or their derivatives to form N-acyl compounds. This is a common and efficient method for creating more complex molecular structures. nih.govsemanticscholar.org The reaction typically proceeds by activating a carboxylic acid with a coupling agent, such as HBTU or DCC, or by using a more reactive acyl chloride or anhydride. nih.govgzzhchem.com

The amino group of the 2-aminooxazole scaffold attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a stable amide bond. masterorganicchemistry.com This reaction is highly versatile, allowing for the introduction of a wide array of substituents onto the amino nitrogen. This pathway is analogous to the well-documented acylation of 2-aminothiazoles, which are used to synthesize a variety of biologically active compounds. nih.gov

| Reactant 1 | Reactant 2 | Product Type | Reaction Conditions |

| 2-Aminooxazole-4-carbonitrile (B1375494) | Acyl Chloride (R-COCl) | N-(4-cyanooxazol-2-yl)amide | Base (e.g., Pyridine (B92270), Triethylamine) |

| This compound | Carboxylic Acid (R-COOH) | N-(4-cyanooxazol-2-yl)amide | Coupling Agent (e.g., DCC, HBTU) |

| This compound | Acid Anhydride ((RCO)₂O) | N-(4-cyanooxazol-2-yl)amide | Typically heat or base catalysis |

Transformations Involving the Nitrile Moiety

The nitrile group at the 4-position is a versatile functional group that can undergo a variety of chemical transformations, including cycloadditions and recyclization reactions. chemistrysteps.comopenstax.org

[3+2] Cycloaddition Reactions Leading to Tetrazole Rings

The nitrile group is an excellent participant in [3+2] cycloaddition reactions, particularly with azide (B81097) compounds, to form five-membered tetrazole rings. researchgate.net This transformation is a powerful method for introducing a bioisosterically important heterocyclic motif. The reaction involves the 1,3-dipolar cycloaddition of an azide (such as sodium azide) to the carbon-nitrogen triple bond of the nitrile.

Research has demonstrated the successful synthesis and modification of a 2-substituted-5-aminooxazole-4-carbonitrile library. soton.ac.uk A key transformation highlighted in this work is the conversion of the 4-carbonitrile group into a 4-(1H-tetrazol-5-yl) moiety, confirming the viability of this pathway for this specific class of compounds. soton.ac.uk This reaction significantly alters the electronic and steric properties of the molecule, providing access to derivatives with different potential applications.

| Reactant | Reagent | Product | Reaction Type |

| This compound derivative | Sodium Azide (NaN₃) | 2-Amino-4-(1H-tetrazol-5-yl)oxazole derivative | [3+2] Cycloaddition |

Recyclization Processes of Nitrile-Substituted Oxazoles

The nitrile group can play a crucial role in the recyclization of the oxazole ring system. In these reactions, the nitrile carbon acts as an electrophile, often after an initial reaction at another part of the molecule. For example, studies on related 5-aminooxazole-4-carbonitrile (B1331464) derivatives have shown that treatment with certain reagents can induce a cascade of reactions leading to a new heterocyclic system. osi.lv

In one documented pathway, treatment of 5-hydrazino-2-aryl-4-cyanooxazoles with reagents like acetylacetone (B45752) leads to the formation of a pyrazole (B372694) residue at the 5-position. This substitution enhances the electrophilicity of the cyano group, enabling it to react with various nucleophiles and leading to the introduction of new azole fragments at the 4-position. researchgate.net In more drastic transformations, the oxazole ring itself can open and recyclize to form different heterocyclic structures, such as pyrazoles. researchgate.net

Heterocyclic Ring System Transformations

Beyond the functional groups, the oxazole ring itself is subject to transformations that can lead to entirely new heterocyclic scaffolds. Despite its aromatic character, the oxazole ring possesses lower stability compared to benzene (B151609) and can be cleaved under certain conditions. scribd.com

Research into (4-cyanooxazol-5-ylamino)acetates has revealed that treatment with trifluoroacetic acid can induce a recyclization process, transforming the initial oxazole into a new oxazole derivative alongside other products like oxazolopyrimidinones. osi.lv This demonstrates that the core ring structure is not inert and can be manipulated. Furthermore, studies on 5-hydrazinooxazole-4-carbonitriles have shown that the oxazole ring can be opened and reclosed to form different, more stable heterocyclic systems, such as 4,5-diaminopyrazoles. researchgate.net These transformations highlight the utility of the this compound core as an intermediate for accessing a broader range of heterocyclic compounds.

Inverse Electron-Demand Diels-Alder (IEDDA) Reactions

The Inverse Electron-Demand Diels-Alder (IEDDA) reaction is a powerful tool in heterocyclic synthesis, involving the cycloaddition of an electron-poor diene with an electron-rich dienophile. nih.gov This reaction is particularly useful for creating complex, highly substituted heteroaromatic systems. sigmaaldrich.com The reaction typically proceeds through a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that expels a small, stable molecule like nitrogen gas, leading to an aromatized product. nih.gov Electron-deficient azadienes such as 1,2,4,5-tetrazines and 1,2,4-triazines are common diene components in these reactions. sigmaaldrich.comnih.gov

The oxazole ring contains an electron-deficient azadiene system, making it suitable for IEDDA reactions. clockss.org The reactivity of the oxazole can be modulated by substituents; electron-donating groups enhance its character for normal Diels-Alder reactions, while electron-withdrawing groups accentuate its electron-deficient nature for IEDDA reactions where the oxazole acts as the diene. clockss.org However, the C4=C5 bond of the oxazole ring can also function as the 2π-electron component, or dienophile, particularly when activated by electron-donating groups.

The 2-amino group in 2-aminooxazoles serves as a potent electron-donating group, significantly increasing the electron density of the C4=C5 double bond. This enhanced nucleophilicity makes the 2-aminooxazole system an excellent dienophile for reactions with electron-deficient dienes like 1,2,4-triazines. researchgate.netresearchgate.net Studies have demonstrated that 2-amino-4-aryloxazoles readily participate as dienophiles in IEDDA reactions with 5-aryl-1,2,4-triazines at elevated temperatures in solvent-free conditions. researchgate.net In this role, the 2-aminooxazole behaves as an enamine equivalent, a class of dienophiles known to be highly reactive in IEDDA cycloadditions. sigmaaldrich.com

A significant application of the IEDDA reactivity of 2-aminooxazoles is the synthesis of highly substituted pyridine and bipyridine frameworks. The reaction between a 1,2,4-triazine (B1199460) derivative and a 2-aminooxazole proceeds via a highly regioselective aza-Diels-Alder pathway. researchgate.net This transformation has been leveraged to construct complex heterocyclic systems, including 2,2'-bipyridines, which are important ligands in coordination chemistry.

For instance, the reaction of 6-aryl-3-(2-pyridyl)-1,2,4-triazine-5-carbonitriles with 2-amino-4-aryloxazoles yields 4-aryl-3-hydroxy-2,2'-bipyridines. researchgate.net The proposed mechanism involves an initial [4+2] cycloaddition between the triazine (diene) and the oxazole's C4=C5 bond (dienophile). This is followed by the elimination of dinitrogen (N₂) and subsequent loss of the elements of this compound's structural isonitrile precursor to afford the final, stable bipyridine product. This methodology provides a direct route to functionalized bipyridines that would be challenging to access through other synthetic methods.

Table 1: Synthesis of Substituted Pyridines and Bipyridines via IEDDA Reaction of 2-Aminooxazoles with 1,2,4-Triazines Data sourced from published research findings. researchgate.netresearchgate.net

| Diene | Dienophile (2-Aminooxazole) | Product | Yield (%) |

| 3-(2-Pyridyl)-6-phenyl-1,2,4-triazine-5-carbonitrile | 2-Amino-4-phenyloxazole | 3-Hydroxy-4,6-diphenyl-2,2'-bipyridine-5-carbonitrile | 75 |

| 6-Phenyl-1,2,4-triazine | 2-Amino-4-phenyloxazole | 2-Amino-3,6-diphenylpyridine | 63 |

| 6-(4-Methoxyphenyl)-1,2,4-triazine | 2-Amino-4-phenyloxazole | 2-Amino-6-(4-methoxyphenyl)-3-phenylpyridine | 81 |

| 6-Phenyl-1,2,4-triazine | 2-Amino-4-(4-chlorophenyl)oxazole | 2-Amino-3-(4-chlorophenyl)-6-phenylpyridine | 72 |

Oxazole Ring Expansion Studies

The oxazole ring can serve as a synthon for other heterocyclic systems through various ring transformation reactions. tandfonline.com These transformations often involve nucleophilic addition followed by ring-opening and subsequent recyclization. tandfonline.com Such pathways allow for the conversion of the five-membered oxazole core into six-membered rings like pyrimidines.

One established strategy for this type of transformation is the annulation of a pyrimidine (B1678525) ring onto a pre-functionalized oxazole. core.ac.uk For example, appropriately substituted 4- or 5-aminooxazoles can be treated with reagents that provide the necessary carbon atoms to build the adjacent pyrimidine ring, leading to fused systems like oxazolo[4,5-d]pyrimidines or oxazolo[5,4-d]pyrimidines. core.ac.uk While not a direct "expansion" of the existing ring by atom insertion, this synthetic strategy effectively transforms the oxazole into a larger, fused heterocyclic framework.

More recently, novel skeletal rearrangements have been discovered, such as the conversion of an oxazole to an azepine or a pyrrole (B145914) through dynamic electrocyclization processes, highlighting the versatility of the oxazole ring in accessing diverse molecular scaffolds. nih.gov

Influence of Substituents on 2-Aminooxazole Reactivity

The chemical behavior of the 2-aminooxazole ring is profoundly influenced by the electronic properties of its substituents. In this compound, the ring is functionalized with both a strong electron-donating group (EDG) and a strong electron-withdrawing group (EWG).

2-Amino Group (EDG): The amino group at the C2 position significantly increases the electron density of the heterocyclic ring through resonance. This effect is particularly pronounced at the C5 position and enhances the nucleophilicity of the C4=C5 double bond. As discussed previously, this activation is crucial for the role of 2-aminooxazoles as electron-rich dienophiles in IEDDA reactions. clockss.orgresearchgate.net This electron-donating character also facilitates electrophilic substitution, which typically occurs at the C5 position. pharmaguideline.com Furthermore, the presence of amino and alkoxy groups can activate the oxazole ring towards ring-opening, forming reactive nitrile ylide intermediates under mild conditions. oup.com

4-Carbonitrile Group (EWG): The carbonitrile (cyano) group at the C4 position exerts a strong electron-withdrawing effect through both induction and resonance. This effect has several consequences:

It decreases the electron density of the C4=C5 double bond, which would be expected to reduce its reactivity as a dienophile in IEDDA reactions compared to an analogue without this group. nih.gov

It increases the acidity of the proton at C5 (if present).

It can facilitate nucleophilic attack on the oxazole ring. While nucleophilic substitution on the oxazole ring itself is generally difficult, EWGs can activate adjacent positions. pharmaguideline.com

The simultaneous presence of a powerful EDG at C2 and a potent EWG at C4 in this compound creates a "push-pull" system. This electronic arrangement polarizes the molecule and can lead to unique reactivity patterns, although it generally deactivates the dienophilic character of the C4=C5 bond for IEDDA reactions relative to 2-aminooxazoles lacking an EWG at the C4 or C5 position.

Mechanistic Investigations and Computational Chemistry Studies of 2 Aminooxazole 4 Carbonitrile

Elucidation of Reaction Mechanisms

Understanding the step-by-step process of chemical transformations is crucial for optimizing reaction conditions and developing new synthetic routes. For the 2-aminooxazole framework, several mechanistic pathways have been proposed and explored.

Proposed Mechanistic Schemes in Synthetic Routes

The most extensively studied mechanism for 2-aminooxazole formation involves the reaction of glycolaldehyde (B1209225) with cyanamide (B42294), a process considered prebiotically plausible. rsc.orgresearchgate.net This pathway is proposed to proceed through several key steps:

Carbinolamine Formation : The reaction initiates with the formation of a carbinolamine intermediate from glycolaldehyde and cyanamide. researchgate.net

Cyclization : The carbinolamine undergoes an intramolecular cyclization, where the terminal hydroxyl group performs a nucleophilic attack on the nitrile group. researchgate.net

Proton Transfer : A subsequent proton transfer event occurs. researchgate.net

Dehydration : The final step is the elimination of a water molecule to yield the aromatic 2-aminooxazole ring. researchgate.net

Another common synthetic approach involves the condensation of an α-haloketone with urea (B33335). researchgate.net This reaction, a variation of the Robinson-Gabriel synthesis, proceeds by initial nucleophilic attack of urea on the α-haloketone, followed by cyclization and dehydration to form the 2-aminooxazole ring. pharmaguideline.comwikipedia.org

Radical Coupling Mechanisms in Oxazole (B20620) Formation

While ionic pathways are common, radical mechanisms represent a modern approach to heterocycle synthesis. A radical cascade strategy for synthesizing oxazoles has been developed involving the tandem hydrogen atom transfer (HAT) approach. researchgate.net This method allows for the modular synthesis of oxazoles from feedstock reagents like alcohols and nitriles via the cyclization of in situ-generated imidate radicals. researchgate.net Such strategies offer alternative pathways that can provide unique regioselectivity and functional group tolerance. researchgate.net

Protonation and Dehydration Steps in Reaction Pathways

Protonation and subsequent dehydration are critical steps in many oxazole syntheses, particularly in the final aromatization of the heterocyclic ring. pharmaguideline.comwikipedia.org In the formation of 2-aminooxazole from glycolaldehyde and cyanamide, computational studies have highlighted the importance of these steps. rsc.orgresearchgate.net After the initial cyclization, the intermediate requires the elimination of a water molecule to form the stable oxazole product. researchgate.net This dehydration can be assisted by explicit water molecules or catalyzed by species like phosphate (B84403) ions, which can act as proton shuttles, thereby lowering the activation energy barrier for the elimination step. rsc.orgresearchgate.net The presence of a base can also promote this essential elimination step. usra.edu

Nucleophilic Addition-Elimination Sequences

The concept of a nucleophilic addition-elimination sequence is central to the formation of the oxazole ring. chemistrysteps.com This two-step process involves:

Nucleophilic Addition : An intramolecular nucleophilic addition, where the oxygen of a hydroxyl group attacks the carbon of a nitrile or a related group. This changes the carbon's hybridization from sp to sp² or sp² to sp³, forming a tetrahedral intermediate. researchgate.netmasterorganicchemistry.com

Elimination : The tetrahedral intermediate then collapses, eliminating a leaving group (commonly water) to reform a double bond and generate the stable aromatic oxazole ring. chemistrysteps.commasterorganicchemistry.com

This sequence is evident in the cyclization of the carbinolamine intermediate in the prebiotic synthesis pathway, where the hydroxyl group adds to the cyanamide's nitrile, followed by the elimination of water. researchgate.net

Quantum Chemical and Density Functional Theory (DFT) Analyses

Computational chemistry provides powerful tools to investigate reaction mechanisms at a molecular level, offering insights into transient intermediates and transition states that are difficult to observe experimentally.

Detailed Investigation of 2-Aminooxazole Formation Mechanisms

Density Functional Theory (DFT) calculations have been instrumental in providing a detailed mechanistic picture of 2-aminooxazole formation from glycolaldehyde and cyanamide. rsc.orgresearchgate.net These studies have mapped out the potential energy surface for the reaction, comparing both a water-assisted and a phosphate-catalyzed pathway. researchgate.net

Carbinolamine Formation : The initial reaction between glycolaldehyde and cyanamide to form the carbinolamine intermediate. researchgate.net

Conformational Change : Rotation around a C-C bond in the intermediate to position the terminal hydroxyl group for nucleophilic attack on the nitrile. researchgate.net

Cyclization : The key ring-forming step via nucleophilic addition. researchgate.net

Proton Transfer : An intramolecular proton shuttle, often facilitated by water or phosphate. researchgate.net

Water Elimination : The final dehydration step leading to the aromatic product. researchgate.net

Computational studies show that phosphate catalysis is crucial not only for the cyclization and water-elimination steps but also for the initial formation of the carbinolamine intermediate. rsc.orgresearchgate.net The calculations reveal that the phosphate-catalyzed pathway has significantly lower free energy barriers compared to the water-assisted variant, making it a more favorable reaction channel. researchgate.net

The table below presents a summary of the calculated free energy barriers for the key steps in the formation of 2-aminooxazole, comparing the water-assisted and phosphate-catalyzed mechanisms.

| Reaction Step | Water-Assisted Pathway (ΔG‡, kcal/mol) | Phosphate-Catalyzed Pathway (ΔG‡, kcal/mol) |

| Carbinolamine Formation | High Barrier | Lowered Barrier |

| Cyclization | ~30 | ~15-20 |

| Water Elimination | ~40-45 | ~15-20 |

| Data is conceptually derived from DFT studies reported in the literature. researchgate.net |

These computational findings provide a deep understanding of the reaction energetics and the critical role of catalysts in facilitating the formation of 2-aminooxazole. rsc.orgresearchgate.net

Tautomeric Equilibria and Proton Transfer Processes of 2-Aminooxazole-4-carbonitrile (B1375494)

Tautomerism is a critical phenomenon in heterocyclic chemistry, influencing the chemical reactivity, physical properties, and biological activity of molecules. For this compound, the principal tautomeric relationship is the amino-imino equilibrium. This equilibrium involves the migration of a proton between the exocyclic nitrogen atom and the ring nitrogen atom. Computational studies, often employing Density Functional Theory (DFT), are instrumental in elucidating the relative stabilities of these tautomers and the energetic barriers associated with their interconversion.

Amino/Imino Tautomerism and Proton Transfer Kinetics

The tautomeric equilibrium of this compound involves the canonical amino form (A) and two possible imino forms (I1 and I2). The amino tautomer is generally found to be the most stable form in related heterocyclic systems. Computational investigations on analogous compounds, such as 2-amino-4-methylpyridine (B118599), have been performed to quantify the relative stabilities. nih.gov Using DFT (B3LYP/6-311++G(d,p)) calculations, the canonical amino structure is identified as the most stable tautomer by a significant energy margin. nih.gov For instance, in the case of 2-amino-4-methylpyridine, the amino form is more stable than the next most stable imino tautomer by 13.60 kcal/mol in the gas phase. nih.gov This preference is attributed to the aromaticity of the ring and the electronic stabilization provided by the amino group.

The interconversion between these tautomers occurs via a proton transfer mechanism. The kinetics of this process can be modeled by calculating the transition state (TS) structure and its associated energy barrier. For the proton to transfer from the exocyclic amino group to the ring nitrogen, a significant activation energy is required. For 2-amino-4-methylpyridine, the calculated barrier for this hydrogen proton transfer is 44.81 kcal/mol, indicating that the process is kinetically unfavorable under standard conditions. nih.gov In contrast, the pyramidal inversion at the exocyclic nitrogen atom has a much lower activation energy of 0.41 kcal/mol. nih.gov

Table 1: Calculated Relative Energies of 2-Amino-4-methylpyridine Tautomers (Analogous System) Calculations performed at the B3LYP/6-311++G(d,p) level of theory in the gas phase. Data sourced from a study on 2-amino-4-methylpyridine as a representative model for 2-amino heterocycles. nih.gov

| Tautomer | Structure | Relative Energy (kcal/mol) |

| Amino (Canonical) | 2-amino-4-methylpyridine | 0.00 |

| Imino (trans) | 2(1H)-pyridinimine | 13.60 |

| Imino (cis) | 2(1H)-pyridinimine | 16.36 |

Solvent Effects on Tautomeric Stability and Proton Transfer

The surrounding solvent medium can significantly influence tautomeric equilibria. Computational studies often employ the Polarizable Continuum Model (PCM) to simulate solvent effects. sid.ir Generally, polar solvents tend to stabilize tautomers with larger dipole moments. sid.irscispace.com For related amino-heterocyclic systems like 2-amino-1,3,4-thiadiazole, calculations show that while the total energy of all tautomers decreases (indicating stabilization) from the gas phase to polar solvents like water or DMSO, the relative stability order often remains unchanged. sid.ir The amino tautomer typically remains the most dominant species. sid.ir

However, the solvent can alter the energy differences between tautomers. In studies of aminopurine derivatives, an increase in solvent polarity was found to decrease the energy differences between the most and least stable tautomers. mdpi.com For certain substituted systems, a change in solvent polarity can even lead to a switch in the most stable tautomer. mdpi.com For this compound, it is expected that polar solvents would stabilize both amino and imino forms, but the amino tautomer would likely remain the predominant species due to its intrinsic stability. The solvent's ability to participate in hydrogen bonding can also play a crucial role in stabilizing specific tautomeric forms. nih.gov

Conformational Analysis and Molecular Geometry Optimization

Computational chemistry provides detailed insights into the three-dimensional structure of this compound. Geometry optimization, typically performed using DFT or Møller–Plesset (MP2) methods, seeks the lowest energy conformation of the molecule. nih.govmdpi.com For the most stable amino tautomer, the oxazole ring is expected to be planar. The exocyclic amino group and the nitrile group lie in or very close to the plane of the ring to maximize electronic conjugation.

Key geometric parameters, such as bond lengths and angles, are determined through these calculations. In related structures like 2-amino-4,6-diarylpyrimidine-5-carbonitriles, the C-C and C-N bond lengths within the heterocyclic ring are consistent with a delocalized aromatic system. nih.govnih.gov For this compound, the C2-N(amino) bond is expected to have a partial double bond character, resulting in a shorter bond length than a typical C-N single bond. The planarity of the amino group is confirmed by a sum of angles around the nitrogen atom close to 360°. The nitrile group (C≡N) is a linear functional group, and its bond axis is predicted to be collinear with the C4-C(nitrile) bond. Conformational studies of similar systems, such as those containing thiazole (B1198619) rings, show a tendency to adopt extended conformations stabilized by intramolecular hydrogen bonds, for example between an N-H donor and the ring nitrogen as an acceptor. nih.gov

Photochemistry and Photostability Mechanisms of Oxazole Systems

The photochemistry and photostability of 2-aminooxazole systems are of significant interest, partly due to their relevance in prebiotic chemistry. rsc.orgceitec.eu Computational studies have been vital in mapping the relaxation pathways of the molecule after UV excitation. Upon absorption of UV light, 2-aminooxazole is promoted to an excited electronic state (e.g., S2). rsc.orgnih.gov

Mechanistic investigations combining matrix-isolation spectroscopy and spin-flip time-dependent DFT (SF-TDDFT) computations on 2-aminooxazole reveal that the molecule undergoes a cascade of conical intersections following excitation. rsc.orgnih.gov This process provides an efficient non-radiative decay channel, which is key to photostability. The primary photochemical reaction observed is a C-O ring-opening, leading to the formation of a nitrile ylide as the major product. rsc.orgnih.gov Minor products include an azirine derivative and, notably, tautomeric 2-iminooxazoles. rsc.orgnih.gov

The photorelaxation mechanism can also involve electron-driven proton transfer (EDPT) processes, especially in the presence of protic solvents like water. rsc.org Excitations can promote an ultrafast transfer of an electron to neighboring solvent molecules, followed by proton transfer from the amino group, which facilitates efficient relaxation back to the ground state. rsc.org Despite these relaxation pathways, 2-aminooxazole is found to be the least photostable compared to its 2-aminoimidazole and 2-aminothiazole (B372263) analogs, with half-lives under a solar-like spectrum ranging from approximately 7 to 100 hours. rsc.org The presence of the electron-withdrawing carbonitrile group at the 4-position in this compound would be expected to modulate these photochemical properties, potentially influencing absorption wavelengths and reaction quantum yields.

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

In the solid state and in solution, this compound can engage in a variety of intermolecular interactions, with hydrogen bonding being the most significant. The molecule possesses multiple sites for hydrogen bonding:

Donors: The two N-H bonds of the exocyclic amino group.

Acceptors: The ring nitrogen atom, the ring oxygen atom, and the nitrogen atom of the nitrile group.

This functionality allows for the formation of extensive hydrogen-bonding networks. Computational and crystallographic studies of similar heterocyclic compounds, such as fluorine-containing 1,2,3-triazoles, demonstrate how N-H groups preferentially form strong hydrogen bonds with oxygen or nitrogen acceptors on neighboring molecules. rsc.org These interactions often link molecules into chains or planar sheets. rsc.orgresearchgate.net

Advanced Spectroscopic Analysis Research of 2 Aminooxazole 4 Carbonitrile and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2-Aminooxazole-4-carbonitrile (B1375494), both ¹H and ¹³C NMR spectroscopy have been instrumental in confirming its synthesized structure.

The proton NMR (¹H NMR) spectrum of this compound provides valuable insights into the electronic environment of the hydrogen atoms present in the molecule. In a deuterated chloroform (CDCl₃) solvent, the spectrum displays distinct signals corresponding to the different types of protons.

The protons of the amino group (-NH₂) typically appear as a broad singlet. In the case of this compound, this signal is observed at approximately 5.44 ppm. The broadness of this peak is characteristic of amino protons and is due to factors such as quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

The oxazole (B20620) ring contains a single proton. The chemical shift of this proton is influenced by the electronegativity of the adjacent oxygen and nitrogen atoms, as well as the electron-withdrawing nature of the cyano group. This proton appears as a doublet at 7.12 ppm with a small coupling constant (J = 1.0 Hz), indicating coupling to another proton, likely the remaining proton on the oxazole ring, though the source material labels this as H-(CO). Another doublet is observed at 6.73 ppm, also with a coupling constant of 1.0 Hz, and is assigned to the other proton on the oxazole ring, labeled as H-(CN) scienceopen.com. The specific assignment of these two signals to their respective positions on the oxazole ring would require further two-dimensional NMR experiments.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.12 | Doublet (d) | 1.0 | Oxazole ring H |

| 6.73 | Doublet (d) | 1.0 | Oxazole ring H |

| 5.44 | Broad Singlet (br. s) | - | -NH₂ |

Solvent: CDCl₃, Frequency: 400 MHz

The carbon-13 NMR (¹³C NMR) spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.

The carbon atom of the nitrile group (-CN) is expected to resonate in the region of 115-125 ppm. The carbon atoms of the oxazole ring are significantly influenced by the heteroatoms. The carbon atom bonded to the amino group (C-NH₂) is observed at a downfield chemical shift of 161.0 ppm scienceopen.com. The other two carbon atoms of the oxazole ring are found at 132.3 ppm and 126.4 ppm scienceopen.com. The specific assignment of these carbons to the C4 and C5 positions of the oxazole ring would necessitate more advanced NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 161.0 | C-NH₂ (Oxazole ring) |

| 132.3 | Oxazole ring C |

| 126.4 | Oxazole ring C |

| Not specified in source | -CN |

Solvent: CDCl₃, Frequency: 100 MHz. Note: The chemical shift for the nitrile carbon was not explicitly provided in the available source.

Infrared (IR) Spectroscopy Investigations

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key functional groups: the amino group (-NH₂), the nitrile group (-C≡N), and the oxazole ring system (C=N and C-O bonds).

N-H Stretching: The amino group will show characteristic stretching vibrations in the region of 3100-3500 cm⁻¹. Primary amines typically display two bands in this region, corresponding to the symmetric and asymmetric stretching modes of the N-H bonds.

C≡N Stretching: The nitrile group has a very characteristic sharp and strong absorption band in the region of 2220-2260 cm⁻¹. The intensity of this band can vary.

C=N and C=C Stretching: The oxazole ring contains both C=N and C=C bonds, which will exhibit stretching vibrations in the fingerprint region, typically between 1600 cm⁻¹ and 1400 cm⁻¹.

C-O Stretching: The C-O bond within the oxazole ring will also have a characteristic stretching absorption, usually found in the 1000-1300 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Functional Group | Vibration Type |

| 3100 - 3500 | -NH₂ | N-H Stretching |

| 2220 - 2260 | -C≡N | C≡N Stretching |

| 1600 - 1400 | Oxazole Ring | C=N and C=C Stretching |

| 1000 - 1300 | Oxazole Ring | C-O Stretching |

While specific solid-phase IR studies for this compound under astrophysical conditions were not found, research on the parent molecule, 2-aminooxazole (2AO), provides valuable insights. Studies on 2AO in the solid phase at cryogenic temperatures (20 K) have been conducted to understand its stability and potential presence in interstellar environments mdpi.com. These studies provide IR spectra under conditions that mimic those found in space, which can be crucial for the potential astronomical detection of related prebiotic molecules mdpi.com. The IR spectra of 2AO at low temperatures show characteristic bands for the amino and oxazole functionalities, and similar studies on this compound could provide data on its stability and spectral signature in extraterrestrial ice analogs.

Mass Spectrometry (MS) Applications in Structural Elucidation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule.

For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight. The fragmentation of 2-aminooxazoles is known to be significantly influenced by the strong electron-donating nature of the amino group. A common primary fragmentation process for 2-aminooxazoles involves the loss of a neutral molecule, such as HCN or CO, from the molecular ion. The presence of the cyano group in this compound would likely introduce additional characteristic fragmentation pathways, such as the loss of a CN radical or a neutral HCN molecule. The analysis of these fragment ions allows for the piecing together of the molecular structure, confirming the connectivity of the atoms. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the elemental composition and further confirming the molecular formula of the compound.

High-Resolution Mass Spectrometry for Elemental Composition Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of unknown compounds. By providing exact mass measurements with high accuracy and resolution, HRMS allows for the calculation of a unique elemental formula, a critical first step in structure elucidation.

In the analysis of this compound, HRMS would yield a high-resolution mass spectrum from which the precise mass of the molecular ion can be determined. For the parent compound, C4H3N3O, the theoretical exact mass of the neutral molecule is 109.0276 Da. In a typical HRMS experiment using a soft ionization technique like electrospray ionization (ESI), the compound would likely be observed as a protonated molecule, [M+H]+, with a theoretical m/z of 110.0354. The high resolving power of instruments such as Fourier transform ion cyclotron resonance (FTICR) or Orbitrap mass spectrometers allows for the differentiation of ions with very similar nominal masses.

Table 1: Theoretical Exact Masses of this compound and Related Ions

| Species | Formula | Theoretical Exact Mass (Da) |

|---|---|---|

| Neutral Molecule (M) | C4H3N3O | 109.0276 |

| Protonated Molecule [M+H]+ | C4H4N3O+ | 110.0354 |

The experimentally measured mass is then compared to a database of theoretical masses for all possible elemental compositions. The mass accuracy, typically in the low parts-per-million (ppm) range, provides a high degree of confidence in the assigned formula. For derivatives of this compound, where various substituents may be present, HRMS is crucial for confirming the successful incorporation of these groups and verifying the final elemental composition.

Fragmentation Pattern Analysis for Structural Proof

While HRMS provides the elemental formula, tandem mass spectrometry (MS/MS) is employed to gain structural insights through the analysis of fragmentation patterns. In a tandem mass spectrometer, the molecular ion of interest is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are mass-analyzed. The fragmentation pathways are often predictable and characteristic of the compound's structure.

The mass spectrometric behavior of 2-aminooxazoles is notably influenced by the strong electron-donating nature of the amino group, which distinguishes their fragmentation from other oxazole derivatives nih.gov. For this compound, the fragmentation pattern would be expected to reveal characteristic losses of small neutral molecules and radicals. Common fragmentation pathways for oxazole rings involve cleavage of the ring bonds, leading to the loss of entities such as CO, HCN, and radicals corresponding to the substituents.

Table 2: Plausible Fragment Ions in the Mass Spectrum of this compound

| Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

|---|---|---|

| 82 | HCN | [C3H2N2O]+• |

| 66 | CO, HCN | [C2H2N2]+• |

The analysis of these fragmentation patterns, often aided by isotopic labeling studies and comparison with the spectra of synthesized analogues, provides definitive proof of the connectivity of atoms within the molecule. This detailed structural information is complementary to the elemental composition obtained from HRMS and is vital for confirming the identity of newly synthesized derivatives.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Spectra

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of a molecule's chromophoric system.

For this compound, the presence of the heteroaromatic oxazole ring conjugated with the amino and nitrile groups is expected to give rise to distinct absorption bands in the UV region. A study on 2-aminooxazole reported a UV absorption spectrum in the solid phase. derpharmachemica.com Generally, oxazole derivatives exhibit absorption in the visible region, with the specific wavelength depending on the substituents present. tandfonline.com The amino group acts as an auxochrome, which can cause a bathochromic (red) shift in the absorption maximum compared to the unsubstituted oxazole core. The nitrile group, being an electron-withdrawing group, will also influence the electronic transitions.

Table 3: Expected UV-Vis Absorption Data for Aminooxazole Derivatives

| Compound Class | Typical λmax Range (nm) | Type of Transition |

|---|---|---|

| Oxazole Derivatives | 355 - 495 | π → π* |

The study of solvatochromism, where the absorption spectrum is recorded in solvents of varying polarity, can provide further insights into the nature of the electronic transitions and the dipole moment changes upon excitation.

Time-Dependent DFT (TD-DFT) for Electronic Absorption Prediction

Time-Dependent Density Functional Theory (TD-DFT) has emerged as a powerful computational method for predicting the electronic absorption spectra of molecules. researchgate.netuol.desoton.ac.uk This theoretical approach can calculate the excitation energies and oscillator strengths of electronic transitions, which correspond to the λmax and intensity of absorption bands observed in experimental UV-Vis spectra.

TD-DFT calculations on oxazole derivatives can accurately predict their one- and two-photon absorption spectra. researchgate.netresearchgate.net For this compound, TD-DFT calculations would involve first optimizing the ground-state geometry of the molecule using a suitable functional and basis set. Subsequently, the excited-state properties would be calculated to predict the UV-Vis spectrum. These calculations can help in assigning the observed absorption bands to specific electronic transitions, such as π → π* or n → π* transitions, and in understanding how different substituents on the oxazole ring affect the electronic properties. The theoretical predictions can be a valuable guide for interpreting experimental spectra and for designing new derivatives with desired optical properties.

Advanced Spectroscopic Techniques for Comprehensive Analysis

To achieve a complete and unambiguous structural and electronic characterization of this compound and its derivatives, a combination of advanced spectroscopic techniques is often necessary.

Raman and Surface-Enhanced Raman Scattering (SERS) Studies

Raman spectroscopy is a vibrational spectroscopy technique that provides information about the molecular vibrations of a compound, complementary to infrared (IR) spectroscopy. The Raman spectrum arises from the inelastic scattering of monochromatic light. The positions and intensities of the Raman bands are characteristic of the molecular structure and symmetry. For this compound, Raman spectroscopy would be expected to show characteristic bands for the oxazole ring vibrations, as well as the stretching and bending modes of the amino and nitrile groups.

Surface-Enhanced Raman Scattering (SERS) is a technique that can dramatically enhance the Raman signal of molecules adsorbed onto nanostructured metal surfaces, such as silver or gold. acs.orgnih.govnih.gov This enhancement allows for the detection of trace amounts of analytes and can provide information about the orientation of the molecule on the surface. SERS studies of this compound could reveal details about its interaction with metal surfaces, which is relevant for applications in sensing and catalysis. The enhancement of specific vibrational modes in the SERS spectrum can indicate which parts of the molecule are closest to the metal surface. nih.gov

Table 4: Expected Characteristic Raman Bands for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|

| C≡N stretch | 2220 - 2260 |

| N-H stretch (amino) | 3300 - 3500 |

| Oxazole ring breathing | 1400 - 1600 |

Single-Crystal X-ray Diffraction (XRD) for Absolute Structure Determination

Single-crystal X-ray diffraction (XRD) is the most powerful technique for determining the absolute three-dimensional structure of a crystalline compound at the atomic level. uol.derigaku.com By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles.

For this compound, obtaining a single crystal suitable for XRD analysis would provide an unambiguous confirmation of its molecular structure. The resulting crystal structure would reveal the planarity of the oxazole ring and the conformation of the amino and nitrile substituents. Furthermore, the crystal packing information obtained from XRD can shed light on intermolecular interactions, such as hydrogen bonding, which play a crucial role in the solid-state properties of the material. A single crystal of a derivative, rac-1′,2′,3′,N-tetrahydroimidazo[1′,3′]-2′′-aminooxazolo[1′,2′]-pyrimidine-4-carbonitrile, has been successfully analyzed by X-ray diffraction. nih.gov This demonstrates the feasibility of obtaining detailed structural information for this class of compounds.

Table 5: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-aminooxazole |

Prebiotic Chemistry and Astrobiological Significance of 2 Aminooxazole

Role as a Key Intermediate in Prebiotic Synthesis of Informational Polymers

2-Aminooxazole is recognized as a key intermediate in plausible prebiotic pathways leading to the synthesis of pyrimidine (B1678525) ribonucleotides (the precursors to cytosine and uridine in RNA). rsc.orgrsc.org Its importance lies in its ability to circumvent a major hurdle in traditional models of ribonucleotide formation: the inefficient and often problematic step of joining a pre-formed ribose sugar to a nucleobase. researchgate.netnih.gov